molecular formula C12H14BrFN2O B5671988 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde

4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B5671988
M. Wt: 301.15 g/mol
InChI Key: CNNYAHFJSGZCAW-UHFFFAOYSA-N
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Description

4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that features a piperazine ring substituted with a 3-bromo-4-fluorophenylmethyl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and piperazine.

    Nucleophilic Substitution: The 3-bromo-4-fluorobenzyl chloride undergoes nucleophilic substitution with piperazine to form 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine.

    Oxidation: The resulting compound is then oxidized using appropriate oxidizing agents such as pyridinium chlorochromate (PCC) to introduce the carbaldehyde group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carboxylic acid

    Reduction: 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine
  • 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-methanol
  • 4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carboxylic acid

Uniqueness

4-[(3-Bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde is unique due to the presence of both the bromine and fluorine atoms on the phenyl ring, as well as the carbaldehyde group

Properties

IUPAC Name

4-[(3-bromo-4-fluorophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O/c13-11-7-10(1-2-12(11)14)8-15-3-5-16(9-17)6-4-15/h1-2,7,9H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNYAHFJSGZCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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